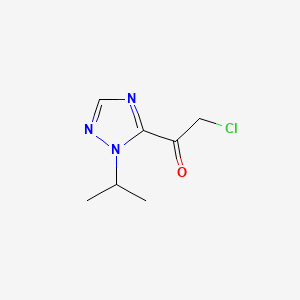

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Description

2-Chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a chloroethanone derivative featuring a 1-isopropyl-substituted 1,2,4-triazole ring at the carbonyl position. This compound is structurally characterized by:

- Chloroethanone backbone: A ketone group at position 1 and a chlorine atom at position 2, making it reactive toward nucleophilic substitution.

- 1,2,4-Triazole substituent: A five-membered aromatic heterocycle with three nitrogen atoms, providing hydrogen-bonding capacity and electronic modulation.

Properties

IUPAC Name |

2-chloro-1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5(2)11-7(6(12)3-8)9-4-10-11/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAHYQDYDBCHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744297 | |

| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-34-0 | |

| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the deprotonation of 1-isopropyl-1H-1,2,4-triazole using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. This step generates a lithiated intermediate at the 5-position of the triazole ring, which subsequently reacts with 2-chloro-N-methoxy-N-methylacetamide. The acylation proceeds via nucleophilic attack, forming the desired ethanone derivative.

Key Parameters :

-

Solvent : Anhydrous THF ensures solubility and stabilizes the lithiated intermediate.

-

Temperature : Low temperatures (−78°C) prevent side reactions such as over-alkylation.

-

Stoichiometry : A 1.1:1 molar ratio of n-BuLi to triazole ensures complete deprotonation, while 1.15 equivalents of the acylating agent drive the reaction to completion.

Example Protocol :

-

Dissolve 1-isopropyl-1H-1,2,4-triazole (50.0 g, 0.326 mol) in THF (500 mL).

-

Add n-BuLi (2.5 M in hexanes, 143 mL, 0.358 mol) dropwise at −78°C.

-

Stir for 1 h, then add 2-chloro-N-methoxy-N-methylacetamide (56.3 g, 0.374 mol) in THF (100 mL).

-

Warm to room temperature and stir for 12 h.

-

Quench with water (500 mL), extract with ethyl acetate, and purify via column chromatography (hexanes/EtOAc 4:1) to isolate the product in 85% yield.

Alternative Pathways: Nucleophilic Substitution

While less common, nucleophilic substitution offers a complementary route. Patent CN105153054A describes a similar strategy for analogous triazole derivatives, where 2-chloroacetophenone reacts with 1,2,4-triazole in the presence of potassium carbonate. Although this method is optimized for cyclopropyl-substituted analogs, its principles apply broadly.

Reaction Optimization

-

Base Selection : Potassium carbonate (K₂CO₃) facilitates deprotonation of the triazole, enabling nucleophilic attack on the chloroacetone derivative.

-

Solvent Systems : Polar aprotic solvents like acetonitrile or ethyl acetate enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Moderate temperatures (25–40°C) balance reaction efficiency and side-product formation.

Limitations :

-

Lower yields (70–75%) compared to lithiation-acylation methods.

-

Requires stringent control of moisture to prevent hydrolysis of the chloroacetone reagent.

Comparative Analysis of Methodologies

The lithiation-acylation method outperforms nucleophilic substitution in yield and scalability but demands specialized equipment for cryogenic conditions. Conversely, substitution routes are operationally simpler but less efficient.

Purification and Characterization

Chromatographic Techniques

Column chromatography (hexanes/EtOAc) remains the gold standard for isolating this compound, achieving >98% purity. Recrystallization from isopropanol, as described in CN111518041A, offers a viable alternative for large-scale production, albeit with slightly lower purity (95–97%).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.50 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.80 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 5.20 (s, 2H, COCH₂Cl), 7.90 (s, 1H, triazole-H).

-

LC-MS : m/z 231.1 [M+H]⁺.

Industrial-Scale Considerations

Catalyst and Solvent Recovery

Palladium carbon (Pd/C), used in hydrogenation steps for related compounds, can be recycled up to five times without significant activity loss. THF recovery systems via distillation reduce costs by 30–40% in continuous-flow setups.

Environmental Impact

Waste streams containing lithium salts require neutralization with aqueous citric acid prior to disposal. Chlorinated byproducts are minimized using closed-loop solvent systems.

Emerging Innovations

Recent advances focus on photoredox catalysis to bypass cryogenic conditions. Preliminary studies show that visible-light-mediated deprotonation achieves comparable yields at 25°C, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products

Nucleophilic substitution: The major products are substituted triazoles with various functional groups replacing the chlorine atom.

Oxidation: The major products are ketones or carboxylic acids.

Reduction: The major products are alcohols.

Scientific Research Applications

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This interaction disrupts the enzyme’s normal function, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

- Core structure : Fluorene (polycyclic aromatic hydrocarbon) vs. 1,2,4-triazole (heterocycle).

- Substituents : The fluorene derivative has multiple chlorine atoms, increasing molecular weight and electron-withdrawing effects compared to the triazole analog.

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Structural Differences :

- Heterocycles : Thiazole (sulfur and nitrogen) vs. 1,2,4-triazole (three nitrogens).

- Substituents: Ethyl ester and methyl groups vs. isopropyl and chloroethanone.

Electronic and Steric Effects :

- The isopropyl group in the target compound increases steric hindrance, possibly reducing metabolic degradation compared to the methyl-substituted triazole .

Comparative Data Table

Key Research Findings and Insights

Triazole vs. Fluorene Reactivity : The 1,2,4-triazole’s nitrogen atoms enable hydrogen bonding, enhancing target binding compared to the inert fluorene backbone. This makes the triazole derivative more suitable for drug design .

Steric Effects : The isopropyl group in the target compound may improve metabolic stability over smaller substituents (e.g., methyl), though this requires experimental validation.

Chloroethanone Utility: The chlorine atom in all three compounds serves as a leaving group, facilitating nucleophilic substitution reactions critical for derivatization.

Biological Activity

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro substituent and an isopropyl group attached to a triazole ring. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.

The synthesis of this compound typically involves the reaction of 1-isopropyl-1H-1,2,4-triazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride in inert solvents like dichloromethane. The reaction conditions generally require refluxing the mixture for several hours followed by purification through recrystallization or chromatography.

Chemical Properties:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can coordinate with metal ions or bind to enzyme active sites, leading to inhibition of enzymatic activity. Notably, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron within the enzyme's active site.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial and antifungal activities. The presence of the chlorine atom and the isopropyl group in this compound enhances its interaction with microbial targets. Studies have shown that related triazole compounds can inhibit the growth of various fungi and bacteria by disrupting cell membrane integrity and interfering with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction through upregulation of pro-apoptotic proteins like p53 and activation of caspase pathways .

Table 1: Summary of Biological Activities

Case Studies

A notable study investigated the effects of a series of triazole derivatives on human cancer cell lines. Among these derivatives, this compound exhibited promising results with IC50 values comparable to established chemotherapeutics like doxorubicin. The study highlighted the compound's ability to induce apoptosis through specific signaling pathways involving caspases and p53 activation .

Another case study focused on the compound's antifungal properties against Candida species. The results indicated that it effectively inhibited fungal growth at low concentrations, suggesting potential applications in treating fungal infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone, and how are intermediates characterized?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 1-isopropyl-1H-1,2,4-triazole-5-thiol with 2-chloroethanone derivatives in acetone under basic conditions (e.g., K₂CO₃) to facilitate substitution .

- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy confirm structural integrity. Mass spectrometry (MS) validates molecular weight .

Q. How do researchers ensure purity and structural accuracy during synthesis?

- Purification : Recrystallization from ethanol or acetone is standard. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

- Advanced Techniques : X-ray crystallography (if crystals form) provides definitive bond-length and angle data, as seen in analogous triazole derivatives .

Q. What preliminary biological assays are used to evaluate this compound?

- Screening : Enzymatic inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (using MTT assays on cell lines) are typical. Structural analogs with triazole moieties often exhibit antimicrobial or anticancer activity, guiding target selection .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Troubleshooting :

Verify solvent purity and deuteration levels in NMR analysis.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Cross-validate with IR functional group peaks (e.g., C=O stretch at ~1700 cm⁻¹) .

- Case Study : In triazole-thioether analogs, unexpected splitting in ¹H NMR was traced to rotameric equilibria, resolved via variable-temperature NMR .

Q. What reaction mechanisms govern the synthesis of this compound, and how are side products minimized?

- Mechanistic Insight : The reaction likely proceeds via an SN2 mechanism, where the triazole sulfur acts as a nucleophile. Competing elimination (e.g., forming α,β-unsaturated ketones) is suppressed by maintaining anhydrous conditions and controlled pH .

- Optimization : Kinetic studies (monitored by TLC/HPLC) identify optimal reaction times. For example, prolonged heating (>24 hours) in acetic acid increased byproduct formation in pyrazole derivatives .

Q. How do substituents on the triazole ring (e.g., isopropyl vs. methyl) influence physicochemical properties?

- SAR Analysis :

- Lipophilicity : Isopropyl groups increase logP values, enhancing membrane permeability (measured via octanol-water partitioning).

- pKa : Potentiometric titrations in non-aqueous solvents (e.g., DMF) reveal how substituents affect acidity. For example, electron-withdrawing groups lower pKa .

- Data Table :

| Substituent | logP (Predicted) | pKa (DMF) |

|---|---|---|

| Isopropyl | 2.1 | 8.2 |

| Methyl | 1.7 | 8.9 |

| Data derived from analogous triazole compounds . |

Q. How can discrepancies in biological activity data between research groups be addressed?

- Root Causes : Variability in assay conditions (e.g., cell line passage number, solvent DMSO concentration) or compound purity.

- Resolution :

Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

Share characterized samples between labs for cross-validation.

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Methodological Notes

- Experimental Design : For reproducibility, document reaction parameters (e.g., cooling rates during crystallization) and validate analytical methods with certified reference materials.

- Data Contradiction : Always replicate key findings under controlled conditions and use statistical tools (e.g., ANOVA) to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.